

Application Notes and Protocols for FAM Amine in In-Situ Hybridization Probes

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Compound of Interest

Compound Name: FAM amine, 5-isomer

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Introduction to FAM Amine for In-Situ Hybridization

Fluorescein amine (FAM) is a widely used fluorescent dye for labeling nucleic acid probes in in-situ hybridization (ISH) and fluorescence in-situ hybridization (FISH) applications. As an amine-reactive derivative of fluorescein, it readily conjugates with amine-modified oligonucleotides to create highly fluorescent probes. These probes enable the visualization and localization of specific DNA or RNA sequences within the cellular environment. FAM emits a bright green fluorescence with an excitation maximum around 495 nm and an emission maximum at approximately 520 nm, making it compatible with standard fluorescence microscopy filter sets. [1][2] Its chemical stability and cost-effectiveness have contributed to its popularity in molecular diagnostics and research.[1]

This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective use of FAM-labeled probes for in-situ hybridization.

Quantitative Data Summary

The performance of a fluorescent probe is critical for sensitive and reliable detection. The following tables summarize key quantitative parameters for FAM-labeled oligonucleotides, offering a comparison with other common fluorophores used in in-situ hybridization.

Table 1: Spectral and Photophysical Properties of FAM

| Property | Value | Reference |
|---------------------------------------|--------------------------------------|-----------|
| Excitation Maximum (λ_{ex}) | ~495 nm | [1] |
| Emission Maximum (λ_{em}) | ~520 nm | [1] |
| Molar Extinction Coefficient | 75,000 $\text{cm}^{-1}\text{M}^{-1}$ | [3] |
| Quantum Yield (free dye) | ~0.92 | |
| Quantum Yield (conjugated) | Can be lower; sensitive to quenching | |

Table 2: Comparative Performance of Fluorophores in In-Situ Hybridization

| Fluorophore | Relative Brightness | Photostability | Signal-to-Noise Ratio (SNR) | Key Considerations |
|-----------------|---------------------|----------------|-----------------------------|--|
| FAM | High | Moderate | Good | Cost-effective, bright initial signal, susceptible to photobleaching and pH changes. [2] Fluorescence can be quenched by guanine bases.[3] |
| Alexa Fluor 488 | Very High | High | Excellent | More photostable and less pH-sensitive than FAM, leading to more robust and reproducible signals.[4] |
| Cy3 | High | Moderate | Good | Bright, but can be more susceptible to photobleaching than Alexa Fluor dyes.[5][6] |

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotides with FAM NHS Ester

This protocol describes the covalent conjugation of a 5'- or 3'-amine-modified oligonucleotide with an amine-reactive FAM N-hydroxysuccinimide (NHS) ester.

Materials:

- Amine-modified oligonucleotide (100 µg)
- FAM NHS Ester (e.g., 5-FAM, SE)
- Anhydrous Dimethylsulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer (pH 8.5)
- Nuclease-free water
- Ethanol (100% and 70%)
- 3 M Sodium Acetate
- Purification column (e.g., desalting column or HPLC)

Procedure:

- Oligonucleotide Preparation: Dissolve 100 µg of the amine-modified oligonucleotide in 100 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).
- FAM NHS Ester Preparation: Immediately before use, dissolve 200 µg of FAM NHS ester in 10 µL of anhydrous DMSO. Vortex to ensure complete dissolution.
- Conjugation Reaction: Add the dissolved FAM NHS ester to the oligonucleotide solution. Vortex the mixture gently and incubate in the dark at room temperature for 4-6 hours, or overnight.
- Purification of the Labeled Probe:
 - Ethanol Precipitation (optional initial cleanup): Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol to the reaction mixture. Mix well and incubate at -20°C for at least 30 minutes. Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes. Carefully remove the supernatant, wash the pellet with 70% ethanol, and air dry.

- Column Purification: Resuspend the labeled oligonucleotide in nuclease-free water. Purify the FAM-labeled probe from unconjugated dye and unlabeled oligonucleotides using a desalting column or reverse-phase HPLC according to the manufacturer's instructions.
- Quantification and Storage: Determine the concentration and labeling efficiency of the purified probe using UV-Vis spectrophotometry. Store the labeled probe at -20°C, protected from light.

Protocol 2: Fluorescence In-Situ Hybridization (FISH) for mRNA Detection in Adherent Cells

This protocol provides a general procedure for detecting a specific mRNA target in cultured adherent cells using a FAM-labeled oligonucleotide probe.

Materials:

- Adherent cells grown on sterile coverslips
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS (freshly prepared)
- Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
- Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
- FAM-labeled oligonucleotide probe (e.g., 2.5 ng/μL)
- Wash Buffer 1 (e.g., 2x SSC with 50% formamide)
- Wash Buffer 2 (e.g., 0.1x SSC)
- DAPI (4',6-diamidino-2-phenylindole) counterstain
- Antifade mounting medium
- Humidified chamber

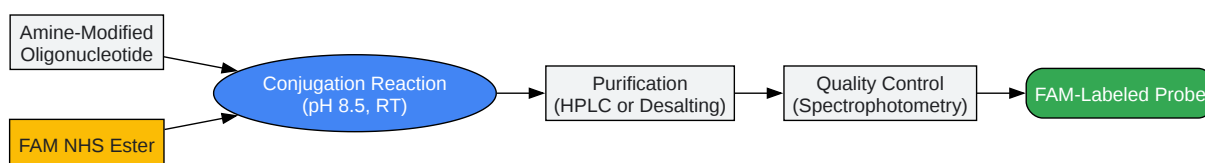
Procedure:

- **Cell Preparation:**
 - Wash cells on coverslips twice with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash three times with PBS for 5 minutes each.
- **Permeabilization:**
 - Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
 - Wash three times with PBS for 5 minutes each.
- **Hybridization:**
 - Pre-warm the Hybridization Buffer to 37°C.
 - Dilute the FAM-labeled probe in the pre-warmed Hybridization Buffer to the desired final concentration (e.g., 2.5 ng/μL).
 - Apply the probe solution to the coverslips, ensuring the cell monolayer is completely covered.
 - Incubate in a humidified chamber at 37°C for 4 hours to overnight.
- **Washing:**
 - Carefully remove the coverslips and wash twice with pre-warmed Wash Buffer 1 at 37°C for 15 minutes each.
 - Wash once with pre-warmed Wash Buffer 2 at 37°C for 10 minutes.
 - Wash once with 2x SSC at room temperature for 5 minutes.
- **Counterstaining and Mounting:**

- Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.
- Rinse briefly with PBS.
- Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging:
 - Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filter sets for FAM (green) and DAPI (blue).

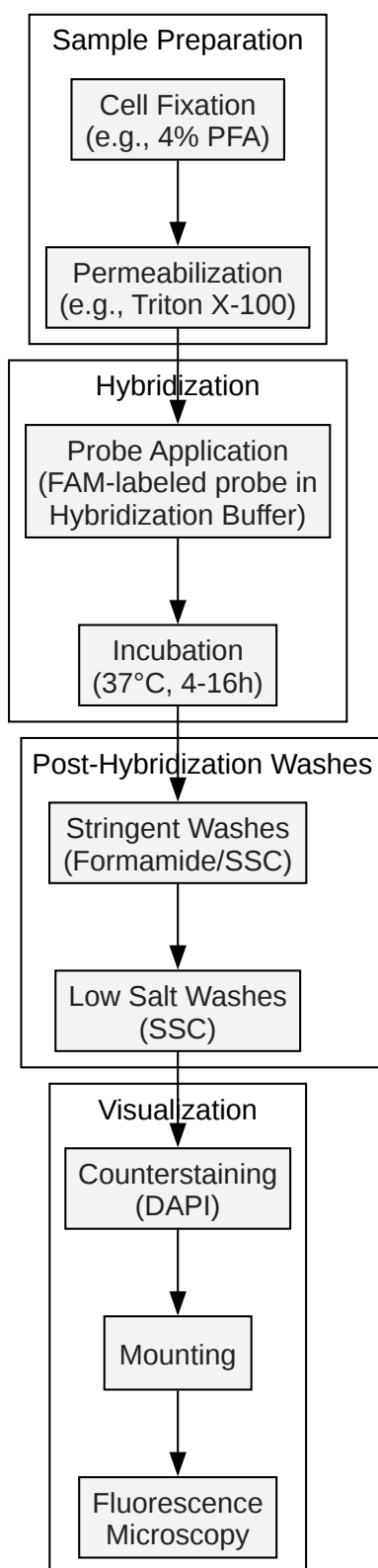
Visualizations

The following diagrams illustrate key workflows and concepts related to the use of FAM-labeled probes in in-situ hybridization.



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Workflow for labeling an amine-modified oligonucleotide with FAM NHS ester.



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General experimental workflow for Fluorescence In-Situ Hybridization (FISH).

Principle of single-molecule FISH (smFISH) using multiple FAM-labeled probes.

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